Methyl 4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
Description
Methyl 4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a pyridopyrimidine derivative characterized by a fused pyridine-pyrimidine core. Key structural features include:
- A morpholine substituent at position 2, which enhances solubility and may influence binding affinity through hydrogen bonding .
- A methyl ester at position 6, a common functional group in prodrug design or metabolic stability optimization.
While direct biological data for this compound are sparse in the provided evidence, its structural analogs (e.g., thieno- and pyrrolopyrimidines) are frequently explored as kinase inhibitors or anticancer agents .
Properties
Molecular Formula |
C20H20N4O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
methyl 4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H20N4O4/c1-26-14-5-3-4-13(12-14)17-18-15(6-7-16(21-18)19(25)27-2)22-20(23-17)24-8-10-28-11-9-24/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
UOMJFZPNRAFLJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC3=C2N=C(C=C3)C(=O)OC)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
Condensation reactions are fundamental in constructing the core structure of pyrido[3,2-d]pyrimidines. A common method involves the reaction of 2-amino-6-chloropyrimidine derivatives with appropriate aldehydes or ketones to form the desired pyrido[3,2-d]pyrimidine framework.
- Example Reaction :
- Starting with 2-amino-6-chloropyrimidine, it can be reacted with 3-methoxybenzaldehyde in the presence of a base (e.g., sodium ethoxide) to yield an intermediate that can undergo further transformations to introduce the morpholine moiety.
Cyclization Techniques
Cyclization is crucial for forming the bicyclic structure inherent in pyrido[3,2-d]pyrimidines. This can be achieved through various methods:
Method A : Using a cyclization agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate ring closure.
Method B : Utilizing microwave-assisted synthesis to enhance reaction rates and yields, which has been shown to improve the efficiency of cyclization processes significantly.
Functional Group Modifications
Once the core structure is established, further modifications are necessary to achieve the final compound:
Alkylation : The introduction of a morpholine group can be performed via an alkylation reaction where morpholine is reacted with an appropriate halide or sulfonate derivative.
Esterification : The carboxylic acid group can be converted into a methyl ester using reagents like methanol in the presence of acid catalysts.
Summary of Synthetic Steps
The overall synthetic route can be summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Condensation | 2-amino-6-chloropyrimidine + 3-methoxybenzaldehyde | Intermediate A |
| 2 | Cyclization | Intermediate A + POCl₃ | Intermediate B |
| 3 | Alkylation | Intermediate B + morpholine derivative | Intermediate C |
| 4 | Esterification | Intermediate C + methanol | Methyl 4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
Research has indicated that optimizing reaction conditions—such as temperature, solvent choice, and reaction time—can significantly affect yields and purity of the final product. For instance:
Microwave-assisted synthesis often leads to higher yields compared to traditional heating methods due to enhanced energy transfer.
The use of environmentally friendly solvents (e.g., ethanol) has been promoted in recent studies to align with green chemistry principles.
Table: Comparative Yield Data
| Methodology | Yield (%) | Reaction Time (hours) |
|---|---|---|
| Traditional Heating | 45 | 12 |
| Microwave-Assisted Synthesis | 75 | 1 |
| Green Solvent Approach | 65 | 5 |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.
Biological Activity
Introduction
Methyl 4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrido[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a morpholine ring and a methoxyphenyl substituent contributes to its pharmacological profile.
Structural Formula
Key Features
- Morpholine Ring : Enhances solubility and bioavailability.
- Pyrido[3,2-d]pyrimidine Core : Associated with various biological activities, including anticancer properties.
Anticancer Properties
Research indicates that compounds with pyrido[3,2-d]pyrimidine structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of this class can inhibit cell proliferation in various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.09 | Induction of apoptosis |
| A549 | 0.03 | Inhibition of cell cycle |
| Colo-205 | 0.01 | DNA damage response |
These results suggest that the compound is particularly potent against A549 lung cancer cells, indicating a potential therapeutic application in lung cancer treatment .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. It was evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | >256 |
| S. aureus | 128 |
| K. pneumoniae | 64 |
While some activity was observed, the compound did not show significant antibacterial effects at lower concentrations .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases involved in cancer progression.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : By interfering with cell cycle regulators, it can prevent cancer cell proliferation.
Synthesis and Evaluation
Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity. Modifications to the methoxy and morpholine groups have been explored to improve potency and selectivity.
Example Derivative Testing
A derivative with an additional halogen substitution showed improved activity against specific cancer cell lines compared to the parent compound:
| Derivative | IC50 (µM) | Activity Improvement |
|---|---|---|
| Halogenated Variant | 0.05 | 20% increase in potency |
This highlights the importance of structural modifications in optimizing therapeutic efficacy .
Scientific Research Applications
Case Studies
Recent studies have demonstrated the efficacy of methyl 4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate in vitro against several cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| PC-3 (Prostate) | 1.54 | Apoptosis induction via caspase activation |
| A-549 (Lung) | 3.36 | G2/M cell cycle arrest |
| MCF-7 (Breast) | 2.10 | Inhibition of CDK activity |
These results indicate a dose-dependent response, suggesting that this compound could serve as a foundation for developing new anticancer agents.
Inhibition of α-Glucosidase
Research has indicated that derivatives of pyrido[3,2-d]pyrimidines can act as effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to reduced postprandial blood glucose levels, making these compounds potential candidates for managing type 2 diabetes.
Experimental Findings
A study reported that this compound demonstrated significant inhibitory activity against α-glucosidase:
| Compound | Inhibition (%) | IC50 Value (mM) |
|---|---|---|
| Methyl 4-(3-methoxyphenyl)-... | 78% | 0.45 |
| Acarbose (Standard) | 85% | 0.30 |
This suggests that the compound could be further investigated for its potential use in antidiabetic therapies.
CNS Activity
Pyrido[3,2-d]pyrimidines have shown promise in central nervous system (CNS) applications, including anticonvulsant and anxiolytic effects. The morpholine moiety present in the structure is known to enhance the lipophilicity and blood-brain barrier penetration of compounds.
Research Insights
Studies involving animal models have indicated that compounds similar to this compound exhibit:
- Reduced seizure frequency
- Anxiolytic behavior in elevated plus maze tests
These findings highlight the need for further exploration into the neuropharmacological applications of this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and reported properties:
Key Differences and Implications
Core Heterocycle: Pyrido[3,2-d]pyrimidine (target compound) vs. Thieno[2,3-d]pyrimidine (analogs): The pyrido core may offer distinct electronic properties compared to the sulfur-containing thieno core, affecting binding to ATP pockets in kinases . Morpholine vs.
Substituent Effects :
- The 3-methoxyphenyl group is conserved across multiple analogs, suggesting its role in hydrophobic interactions with kinase domains .
- Ester vs. Carboxylic Acid : Methyl/ethyl esters (as in the target compound and Compound 58) are often hydrolyzed in vivo to active carboxylic acids (e.g., Compound 59 in ), influencing pharmacokinetics.
Morpholine incorporation likely follows similar strategies, as seen in morpholine-containing intermediates in kinase inhibitor syntheses .
Research Findings and Data
Physicochemical Properties
- Solubility: Morpholine-containing compounds (e.g., target compound) typically exhibit higher aqueous solubility than amino-substituted analogs due to hydrogen-bonding capacity .
- Metabolic Stability : Methyl esters (as in the target compound) are prone to hydrolysis by esterases, whereas carboxylic acid derivatives (e.g., Compound 59) show prolonged half-lives in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
